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JAG-1, scrambled trifluoroacetate

Cat. No.: B10825637
M. Wt: 2221.4 g/mol
InChI Key: AANBPLAOWFGJOZ-MMDJUMSWSA-N
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Description

Historical Context and Discovery Research of "JAG-1, scrambled trifluoroacetate"

The development of "this compound" is not marked by a single discovery event but is the result of two converging lines of scientific progress: the establishment of scrambled peptides as essential research tools and the identification of Jagged-1 as a critical ligand in the Notch signaling pathway.

Concurrently, research into the Notch signaling pathway identified its ligands, including Jagged-1, as pivotal regulators of cell fate decisions. ox.ac.uk The discovery that JAG-1 is overexpressed in many cancers and plays a significant role in tumor growth, metastasis, and the tumor microenvironment spurred intense investigation into its function. frontiersin.orgfrontiersin.orgnih.gov Similarly, its role in the development and differentiation of various tissues, including bone and the vascular system, opened avenues for therapeutic research. acs.orgnih.gov As researchers began to use synthetic peptides that mimic parts of the JAG-1 protein to study these effects, the need for a corresponding scrambled control became imperative to validate their findings, leading to the synthesis and use of compounds like "JAG-1, scrambled trifluoroacetate (B77799)."

Research Significance and Rationale for Investigating "this compound"

The primary significance of "this compound" lies in its function as a high-fidelity negative control. In any experiment utilizing a bioactive JAG-1 peptide to stimulate or inhibit the Notch pathway, the scrambled version is used in a parallel experiment. The rationale is that if the active peptide produces a biological effect (e.g., increased cell proliferation, differentiation, or gene expression) while the scrambled peptide does not, researchers can confidently attribute the effect to the specific sequence of the active peptide. proteogenix.science This validation is crucial for the accuracy and reliability of research findings in a pathway as complex and influential as Notch signaling.

The compound allows researchers to:

Assess Sequence Specificity: It confirms that the bioactivity of a JAG-1 mimetic peptide is dependent on its precise amino acid sequence. proteogenix.science

Control for Non-Specific Effects: It helps to rule out that observed cellular responses are due to the chemical properties of the peptide, the solvent, or the trifluoroacetate salt.

Strengthen Research Validity: Its use is a hallmark of rigorous experimental design in studies of peptide function, making the resulting data more robust and suitable for publication and further investigation.

The table below summarizes the fundamental properties and purpose of the compound.

PropertyDescriptionReference
Compound TypeScrambled Control Peptide proteogenix.sciencepepdd.com
Biological BasisBased on the amino acid composition of a functional domain of the human Jagged-1 (JAG-1) protein. frontiersin.orgpnas.org
Key FeatureThe amino acid sequence is randomly rearranged ("scrambled"), rendering it unable to specifically activate Notch receptors. peptidenexus.com
Primary PurposeTo serve as a negative control in functional assays to demonstrate the sequence-specificity of an active JAG-1 peptide. proteogenix.science
CounterionTrifluoroacetate, a common result of the peptide purification process using HPLC.N/A

Overview of Current Research Trajectories for "this compound"

Current research does not focus on "this compound" itself, but rather employs it as an essential tool in advancing several key research trajectories involving the Jagged-1/Notch pathway. The use of this scrambled control is implicit in high-quality studies within these domains.

Key research areas where this control peptide is vital include:

Regenerative Medicine: Studies are actively developing biomaterials functionalized with JAG-1 mimetic peptides to promote tissue regeneration. acs.orgnih.gov For instance, research has shown that hydrogels conjugated with a JAG-1 peptide can enhance the osteogenesis of human mesenchymal stem cells and promote bone regeneration in animal models. acs.org In such studies, a scaffold functionalized with the scrambled peptide is used to prove that the observed regeneration is a direct result of Notch signaling activation by the specific JAG-1 sequence.

Oncology: The role of JAG-1 in promoting tumor growth, angiogenesis, and immune evasion is a major area of investigation. frontiersin.orgfrontiersin.org Research has demonstrated that silencing JAG-1 can significantly decrease tumor cell proliferation in low-grade gliomas. frontiersin.org Studies using JAG-1 peptides to probe cancer cell mechanisms rely on the scrambled peptide to confirm that the observed effects, such as changes in cell cycle or gene expression, are specifically mediated by the JAG-1/Notch interaction.

Molecular Interaction and Structural Biology: Advanced research aims to define the precise structural and biophysical interactions between the full extracellular domains of Jagged-1 and Notch receptors. pnas.org These studies, which identify the specific regions responsible for binding and signal activation, may use synthetic peptides from these regions. The corresponding scrambled peptides are indispensable for validating the functional importance of the identified interaction sites.

Cell Differentiation Pathways: Researchers are exploring how JAG-1-mediated Notch signaling influences cell fate decisions, such as the differentiation of stem cells into adipocytes or endothelial cells. nih.govnih.gov Experiments often involve treating cells with a JAG-1 ligand to trigger differentiation; a parallel treatment with the scrambled peptide is necessary to ensure the observed changes are not an artifact of the culture conditions. nih.gov

The following table outlines these research trajectories and highlights the indispensable role of the scrambled control.

Research TrajectoryObjective and FindingsRole of "JAG-1, scrambled" ControlReference
Bone RegenerationTo use JAG-1 mimetic peptides on biomaterial scaffolds to activate Notch signaling and promote osteogenesis from stem cells for healing bone defects.To confirm that enhanced bone formation is due to specific JAG-1/Notch activation and not the scaffold material or non-specific peptide presence. acs.orgnih.gov
Cancer BiologyTo understand how JAG-1 overexpression contributes to tumor proliferation, metastasis, and resistance to therapy in cancers like breast cancer and glioma.To validate that observed changes in cancer cell behavior are a direct result of the JAG-1 peptide's interaction with the Notch pathway. frontiersin.orgfrontiersin.orgnih.gov
Vascular BiologyTo investigate how JAG-1 signaling contributes to the differentiation of smooth muscle cells and the assembly of blood vessel walls.To prove that the upregulation of smooth muscle differentiation markers is specifically induced by the active JAG-1 sequence. nih.gov
Stem Cell DifferentiationTo determine the influence of JAG-1 on guiding stem cell differentiation into various lineages, such as adipocytes or endothelial cells.To ensure that the observed differentiation pathway is triggered by specific Notch activation and not by other factors. nih.govnih.gov

An in-depth exploration of the synthetic methodologies and chemo-enzymatic strategies for the production of "this compound," a non-functional peptide analog used as a negative control in scientific research, is presented in this article. The focus is on the chemical and biochemical techniques employed in its synthesis, functionalization, and the analysis of potential impurities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H128F3N25O28S3 B10825637 JAG-1, scrambled trifluoroacetate

Properties

Molecular Formula

C95H128F3N25O28S3

Molecular Weight

2221.4 g/mol

IUPAC Name

(3S)-4-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C93H127N25O26S3.C2HF3O2/c94-32-8-7-17-59(81(133)109-63(39-53-24-30-56(121)31-25-53)84(136)116-70(48-147)89(141)114-67(91(143)144)40-50-14-5-2-6-15-50)106-82(134)62(38-52-22-28-55(120)29-23-52)108-80(132)58(18-10-34-102-93(99)100)105-73(123)44-103-78(130)60(37-51-20-26-54(119)27-21-51)107-85(137)64(41-72(96)122)111-86(138)65(42-75(125)126)112-83(135)61(36-49-12-3-1-4-13-49)110-88(140)69(47-146)117-87(139)66(43-76(127)128)113-90(142)71-19-11-35-118(71)74(124)45-104-79(131)68(46-145)115-77(129)57(95)16-9-33-101-92(97)98;3-2(4,5)1(6)7/h1-6,12-15,20-31,57-71,119-121,145-147H,7-11,16-19,32-48,94-95H2,(H2,96,122)(H,103,130)(H,104,131)(H,105,123)(H,106,134)(H,107,137)(H,108,132)(H,109,133)(H,110,140)(H,111,138)(H,112,135)(H,113,142)(H,114,141)(H,115,129)(H,116,136)(H,117,139)(H,125,126)(H,127,128)(H,143,144)(H4,97,98,101)(H4,99,100,102);(H,6,7)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1

InChI Key

AANBPLAOWFGJOZ-MMDJUMSWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CS)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)NC(CC6=CC=CC=C6)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Mechanistic Elucidation of Jag 1, Scrambled Trifluoroacetate Action

Molecular Target Identification and Validation for "JAG-1, scrambled trifluoroacetate"

The primary molecular target of the active Jagged-1 ligand is the Notch family of receptors. wikipedia.org The validation of JAG-1, scrambled trifluoroacetate (B77799) as a negative control involves demonstrating its inability to effectively bind to and activate these receptors.

Receptor Binding Studies of "this compound"

Receptor binding studies are crucial to confirm that the scrambled version of the JAG-1 peptide does not interact with Notch receptors in a manner that would initiate a signaling cascade. While direct, quantitative binding affinity data for the scrambled peptide is not extensively published, its functional inability to elicit Notch-mediated responses implies a lack of effective binding. The principle behind using a scrambled control is that the specific three-dimensional structure conferred by the native peptide sequence is essential for receptor recognition and binding. By randomizing this sequence, the critical binding motifs are disrupted. researchgate.net

For instance, studies have shown that while a peptide mimicking the Jagged-1 DSL domain can activate Notch signaling, a scrambled version of this peptide fails to do so. nih.gov This functional difference is attributed to the scrambled peptide's inability to properly engage the Notch receptor.

Enzyme Modulation and Inhibition by "this compound"

The activation of the Notch signaling pathway by its ligands, such as Jagged-1, involves a series of proteolytic cleavages of the Notch receptor by enzymes, including those of the ADAM family and the γ-secretase complex. nih.gov The active JAG-1 peptide initiates this cascade, while "this compound" is designed to be inert in this process. Research demonstrates that the scrambled peptide does not induce the enzymatic activities associated with Notch activation. This lack of enzyme modulation is a key aspect of its function as a negative control.

Intracellular Signaling Cascades Affected by "this compound"

The hallmark of successful Notch receptor activation is the initiation of specific intracellular signaling cascades. "this compound" is validated by its failure to trigger these downstream events.

Investigation of Second Messenger Pathways Modulated by "this compound"

One of the downstream effects of Notch signaling can be the modulation of other signaling pathways, such as those involving calcium as a second messenger. A study on human pulmonary arterial smooth muscle cells demonstrated that while the active JAG-1 peptide enhanced store-operated Ca2+ entry (SOCE), the scrambled JAG-1 peptide (scJag-1) had no effect on this process when compared to the vehicle control. medchemexpress.com This indicates that the scrambled peptide does not influence these specific second messenger pathways.

Table 1: Effect of JAG-1 Peptides on Store-Operated Ca2+ Entry (SOCE)

Treatment GroupEffect on SOCE
Vehicle ControlBaseline
JAG-1 (Active Peptide)Enhanced
JAG-1, scrambledNo Effect

This table is a representation of findings described in the text. medchemexpress.com

Gene Expression and Proteomic Profiling in Response to "this compound"

Upon activation, the intracellular domain of the Notch receptor translocates to the nucleus and modulates the expression of target genes, such as those in the HES and HEY families. researchgate.net Studies consistently show that while the active JAG-1 peptide upregulates these target genes, the scrambled control does not. nih.gov

For example, in human coronary artery smooth muscle cells, substrates coated with a functional Jagged-1 ligand induced the upregulation of Notch target genes like HES1 and HEY1. nih.gov In contrast, surfaces with a scrambled or improperly presented Jagged-1 mimicking peptide did not cause any upregulation of these genes. nih.gov This lack of change in the gene expression profile confirms the scrambled peptide's inability to activate the Notch signaling pathway.

Similarly, proteomic analyses would be expected to show no significant changes in the levels of proteins downstream of Notch signaling in cells treated with the scrambled peptide, as opposed to those treated with the active peptide. For instance, the active JAG-1 peptide can induce the expression of α-smooth muscle actin (α-SMA), a marker of smooth muscle cell differentiation, whereas the scrambled peptide does not elicit this change. nih.gov

Table 2: Gene Expression Changes in Response to JAG-1 Peptides

GeneActive JAG-1 PeptideJAG-1, scrambled
HES1UpregulatedNo Change
HEY1UpregulatedNo Change
ACTA2 (α-SMA)UpregulatedNo Change

This table summarizes findings from studies investigating the downstream effects of JAG-1 peptide activation. nih.gov

Cellular Responses to "this compound"

The ultimate test of the scrambled peptide's inactivity is its effect on cellular behavior. In various experimental models, "this compound" has been shown to not induce the cellular responses that are characteristic of Notch activation by the active JAG-1 peptide. These responses can include changes in cell proliferation, differentiation, and survival.

For instance, in studies of non-small cell lung cancer cells, siRNA-mediated depletion of JAG-1 led to apoptosis (programmed cell death), highlighting the protein's role in cell survival. nih.gov A scrambled siRNA control in these experiments did not induce this apoptotic response, demonstrating the specificity of the effect. nih.gov Similarly, in tissue engineering applications, hydrogels containing the active JAG-1-mimicking peptide have been shown to improve cardiac function, whereas gels with the scrambled peptide did not produce this therapeutic effect. nih.gov

Cell Viability and Proliferation Studies with "this compound"

In studies examining cell viability and proliferation, "this compound" serves as a crucial baseline to evaluate the specific effects of its active counterpart, the JAG-1 peptide. The expectation is that the scrambled peptide will not significantly alter the rate of cell growth or death compared to untreated control cells.

Research findings from various studies that employ scrambled peptides as controls consistently demonstrate their lack of effect on cell viability. For instance, in assays measuring cell proliferation, such as MTT or Ki-67 staining, cells treated with a scrambled peptide control typically show proliferation rates comparable to those of the vehicle or untreated control groups. nih.govnih.gov This confirms that the experimental procedure itself or the introduction of a peptide of similar size and composition does not inherently affect cell proliferation.

One study investigating the role of the Bcl-2-inositol 1,4,5-trisphosphate receptor disruptor BIRD-2 in small cell lung cancer (SCLC) utilized a scrambled version of the BIRD-2 peptide (Scr) as a negative control. The results from a CellTiter-Glo viability assay showed that the IC50 values for the scrambled peptide were significantly higher than for the active BIRD-2 peptide, indicating that the scrambled version had minimal impact on cell viability. nih.gov Similarly, in a study on macrophages treated with glycated high-density lipoprotein (gly-HDL), a scrambled control peptide (sD4F) did not prevent the decrease in cell viability, unlike the active D4F peptide. nih.gov

Table 1: Illustrative Data on Cell Viability and Proliferation

Treatment Group Cell Viability (%) Proliferation Index (Ki-67 positive cells %)
Untreated Control 100 35
Vehicle Control 99 34
This compound 98 36

Note: The data in this table is illustrative and represents the expected outcome in a typical experiment where the active peptide has an inhibitory effect on proliferation.

Apoptosis and Necrosis Induction Research by "this compound"

In the context of apoptosis (programmed cell death) and necrosis (uncontrolled cell death) research, "this compound" is used to confirm that any observed cell death is a specific consequence of the active treatment peptide. Assays such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and DNA fragmentation analyses are employed to detect and quantify apoptosis and necrosis.

When used as a control, scrambled peptides are expected to show results similar to untreated or vehicle-treated cells, with low levels of apoptosis and necrosis. For example, a study on the effects of the HYD1 peptide on multiple myeloma cells used a scrambled peptide control (HYDS). The results showed that HYD1 treatment led to an increase in Annexin V-positive cells, a marker of cell death, whereas the scrambled HYDS peptide did not induce a comparable effect. aacrjournals.org Another study found that a Tat-scrambled control peptide did not induce changes in the levels of autophagy-related proteins p62 and LC3-II, in contrast to the active Tat-Beclin 1 peptide which did induce autophagy-related cell death. google.com

In an investigation into glucotoxicity in pancreatic β-cells, a scrambled peptide control (Scr) was used alongside a tat-CREB peptide. The scrambled peptide did not prevent the apoptosis induced by high glucose levels, as evidenced by DNA fragmentation assays, unlike the protective tat-CREB peptide. scienceopen.com

Table 2: Illustrative Data on Apoptosis and Necrosis Induction

Treatment Group Annexin V Positive Cells (%) Caspase-3 Activity (Fold Change)
Untreated Control 5 1.0
Vehicle Control 6 1.1
This compound 7 1.2

Note: The data in this table is illustrative and represents the expected outcome in a typical experiment where the active peptide induces apoptosis.

Cellular Trafficking and Localization of "this compound"

The study of cellular trafficking and localization of "this compound" is not a primary area of research, as its intended function is to be biologically inert. The focus of such studies is typically on the active JAG-1 protein, which is known to be a cell surface ligand. The proper trafficking of JAG-1 to the cell membrane is essential for its function in Notch signaling.

Research on mutated forms of the JAG-1 protein has shown that improper trafficking and retention of the protein within the cell, for instance in the endoplasmic reticulum, can lead to a loss of function and contribute to diseases like Alagille syndrome. In these studies, the wild-type JAG-1 protein serves as the positive control, demonstrating correct localization to the cell surface.

While there is a lack of specific studies tracking the cellular journey of "this compound," it is presumed that as a peptide introduced externally to cells, its uptake and distribution would be non-specific and not targeted to any particular organelle or cellular compartment in the way the active protein is. Its purpose as a negative control means that it is not expected to interact specifically with cellular machinery that directs protein trafficking. Any observed cellular uptake would likely be through general processes like pinocytosis.

Preclinical Pharmacological Investigations of Jag 1, Scrambled Trifluoroacetate

In Vitro Pharmacological Activity of "JAG-1, scrambled trifluoroacetate"

The in vitro assessment of "this compound" is not aimed at identifying any pharmacological effects but rather at confirming their absence.

In cell-based assays, "this compound" would be administered to cells to ensure that it does not elicit the same response as the active JAG-1 peptide. This confirms that the cellular mechanisms being studied are specifically targeted by the active compound. The potency and efficacy of the scrambled peptide are expected to be negligible.

Table 1: Representative Data from Hypothetical Cell-Based Assays

Assay Type Target Cell Line Parameter Measured Expected Outcome for "this compound"
Cell Proliferation Cancer Cell Line Proliferation Rate No significant change
Apoptosis Assay Neuronal Cell Line Caspase-3 Activity No significant increase or decrease

In isolated tissue or organ bath preparations, "this compound" would serve as a negative control. For instance, if the active JAG-1 peptide is expected to cause muscle contraction or relaxation, the scrambled version should produce no such effect.

Table 2: Expected Results in Tissue and Organ Bath Studies

Tissue Preparation Physiological Parameter Expected Result with "this compound"
Isolated Aortic Ring Vascular Tone No change in contraction or relaxation

In Vivo Animal Model Studies with "this compound"

In vivo studies in animal models would include a control group treated with "this compound" to ascertain that any observed therapeutic effects in the group treated with the active peptide are not due to chance or non-specific interactions.

The efficacy of "this compound" is expected to be null in any disease model where the active JAG-1 peptide is being tested. Its inclusion in these studies is solely to establish a baseline and validate the specificity of the active compound's therapeutic action.

Table 3: Hypothetical Efficacy Assessment in Animal Models

Disease Model Animal Species Key Efficacy Endpoint Expected Finding for "this compound" Group
Tumor Xenograft Mouse Tumor Volume Reduction No significant difference compared to vehicle control

While full pharmacokinetic profiling of a scrambled peptide is uncommon, some basic analysis might be performed to ensure its presence in the system for the duration of the experiment, similar to the active peptide. The pharmacodynamic profile is expected to be flat, indicating no biological effect.

Bioavailability studies for "this compound" are generally not a research priority. However, if conducted, the aim would be to ensure that its absorption and distribution are comparable to the active peptide, thus confirming that a lack of efficacy is not due to a failure to reach the target tissues.

Table 4: Mentioned Compounds

Compound Name

Pharmacokinetic and Pharmacodynamic Profiling of "this compound" in Preclinical Species

Tissue Distribution Studies of "this compound"

No publicly available research data specifically details the tissue distribution of "this compound" following administration. Such studies would typically involve the tracking of a labeled form of the compound (e.g., radiolabeled) through various tissues and organs over time to determine its localization and clearance patterns. The absence of this information in the scientific literature prevents a detailed discussion of its biodistribution.

In the absence of specific data, a hypothetical representation of what such data might look like is presented in Table 1. This table is for illustrative purposes only and does not represent actual experimental results.

Table 1. Hypothetical Tissue Distribution of "this compound" in a Preclinical ModelThis data is illustrative and not based on experimental results.
TissueConcentration at 1h Post-Administration (ng/g)Concentration at 4h Post-Administration (ng/g)Concentration at 24h Post-Administration (ng/g)
BloodData not availableData not availableData not available
LiverData not availableData not availableData not available
KidneyData not availableData not availableData not available
SpleenData not availableData not availableData not available
LungData not availableData not availableData not available
HeartData not availableData not availableData not available
BrainData not availableData not availableData not available
Metabolic Pathways and Metabolite Identification of "this compound"

There is no available information from preclinical studies regarding the metabolic pathways of "this compound" or the identification of its metabolites. As a peptide, it would be expected to undergo proteolysis by peptidases and proteases present in the plasma and various tissues, breaking it down into smaller peptides and individual amino acids. However, specific studies confirming these pathways and identifying the resulting catabolites for this particular scrambled peptide have not been published.

Research into the metabolism of this compound would involve techniques such as mass spectrometry to identify and quantify the parent compound and its breakdown products in biological samples (e.g., plasma, urine, feces). This would elucidate the primary sites of metabolism and the rate at which the compound is cleared from the body.

Table 2 provides a hypothetical illustration of potential metabolites that could be formed from the breakdown of a peptide, though this is not based on specific findings for "this compound".

Table 2. Hypothetical Metabolite Identification for "this compound"This data is for illustrative purposes and does not represent actual experimental findings.
Metabolite IDProposed Structure/FragmentMethod of DetectionBiological Matrix
M1Data not availableData not availableData not available
M2Data not availableData not availableData not available
M3Data not availableData not availableData not available

Structure Activity Relationship Sar Studies of Jag 1, Scrambled Trifluoroacetate Analogs

Design Principles for "JAG-1, scrambled trifluoroacetate" Analog Libraries

The design of analog libraries for a peptide like "this compound" is fundamentally aimed at understanding the structural determinants of activity of its active counterpart, JAG-1. As a scrambled peptide, it possesses the same amino acid composition as the active fragment of the Jagged-1 protein but in a deliberately randomized sequence. medchemexpress.combioscience.co.uk This inherent randomness is its key feature as a negative control.

The principles for designing analog libraries of its active counterpart, which would in turn inform the understanding of the scrambled version's lack of activity, are rooted in systematic modification of the peptide sequence. Key approaches include:

Alanine (B10760859) Scanning: This involves systematically replacing each amino acid residue of the active peptide with alanine to identify residues critical for activity. The corresponding scrambled peptide would serve as a baseline to ensure that any observed loss of activity is due to the specific residue replacement and not non-specific effects.

Positional Scanning: In this method, each position in the peptide sequence is substituted with a variety of other amino acids to probe the steric, electronic, and conformational requirements at each site for optimal activity.

Truncation Analysis: This involves creating a series of peptides with progressive deletions from the N- and C-termini to identify the minimal active sequence.

The "this compound" peptide itself would not typically be the subject of an analog library for optimization, but rather a constant reference point in the screening of an active peptide's library.

Table 1: Illustrative Design Principles for a Peptide Analog Library

Design PrincipleDescriptionPurpose in Relation to JAG-1 and its Scrambled Control
Alanine Scanning Systematically replace each amino acid in the active JAG-1 peptide with alanine.To identify key residues responsible for the biological activity of JAG-1. The scrambled peptide would show no activity change.
Positional Scanning Substitute each position of the active JAG-1 peptide with a diverse set of amino acids.To determine the optimal amino acid for activity at each position in the JAG-1 sequence.
Truncation Analysis Create shorter versions of the active JAG-1 peptide from both ends.To define the shortest possible sequence of JAG-1 that retains biological function.
Backbone Modification Introduce non-natural amino acids or modify the peptide bonds in the active JAG-1 sequence.To enhance stability, bioavailability, or potency of the JAG-1 peptide.

Positional Scanning and Alanine Scanning Mutagenesis in "this compound" Research

In a hypothetical alanine scan of the active JAG-1 peptide, each residue would be replaced one by one with alanine. The resulting analogs would be tested for biological activity. A significant drop in activity would indicate that the original amino acid at that position is critical for function. Throughout these experiments, "this compound" would be used alongside the analogs to confirm that the assay is not producing false positives and that the baseline activity remains null.

Positional scanning would take this a step further by replacing each residue with a wide array of natural and non-natural amino acids. This provides a more detailed understanding of the structural and chemical requirements at each position. The data generated from such a scan on the active JAG-1 peptide would be extensive, and the consistent lack of activity from the scrambled control would be a vital quality control measure.

Table 2: Illustrative Alanine Scanning Data for an Active Peptide vs. Scrambled Control

Peptide Analog (Hypothetical)SequenceRelative Activity (%)
Active JAG-1 Fragment[Native Sequence]100
JAG-1 (Position 1 -> Ala)A-[Rest of Sequence]5
JAG-1 (Position 2 -> Ala)[Residue 1]-A-[Rest of Sequence]95
JAG-1 (Position 3 -> Ala)[Residue 1, 2]-A-[Rest of Sequence]50
JAG-1, scrambled trifluoroacetate (B77799) [Scrambled Sequence] <1

Impact of Peptide Backbone Modifications on "this compound" Activity

Modifications to the peptide backbone are a common strategy to enhance the stability, bioavailability, and potency of peptide drugs. These modifications can include the introduction of non-natural amino acids, peptoids, or alterations to the amide bonds.

In the context of "this compound," which is designed to be inactive, backbone modifications are not a relevant area of research for enhancing its own "activity." However, understanding the impact of such modifications on its active counterpart is critical. For instance, if a particular backbone modification in the active JAG-1 peptide leads to a significant increase in potency, the same modification could be introduced into the scrambled sequence to ensure that the enhanced activity is sequence-specific and not an artifact of the modification itself.

Common backbone modifications include:

N-methylation: To increase resistance to enzymatic degradation.

Retro-inverso peptides: Where the direction of the peptide bond is reversed, which can also confer proteolytic resistance.

Peptoids: N-substituted glycine (B1666218) oligomers that can mimic peptide structures but have improved pharmacokinetic properties.

Role of the Trifluoroacetate Counterion in the Bioactivity Profile of "this compound"

Synthetic peptides are often produced using solid-phase peptide synthesis (SPPS), a process that frequently utilizes trifluoroacetic acid (TFA) for cleavage from the resin and during purification. genscript.comnih.gov This results in the final peptide product being a salt with trifluoroacetate as the counterion. genscript.com

While often considered an inert component, the trifluoroacetate counterion can have an impact on the biological and physicochemical properties of the peptide. genscript.comnih.gov Research has shown that TFA can influence cell proliferation and may interfere with in vivo experiments. genscript.comnih.gov In some cases, TFA has been found to inhibit cell growth, while in others, it has been shown to stimulate it. genscript.com

For a negative control peptide like "this compound," it is important to consider that any observed cellular effects, however minor, could potentially be attributed to the TFA counterion rather than the peptide itself. Therefore, for rigorous experimental design, it is sometimes necessary to exchange the trifluoroacetate counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. nih.govresearchgate.net This ensures that the lack of activity observed with the scrambled peptide is truly due to its randomized sequence and not masked or confounded by the effects of the counterion. nih.gov The decision to perform a counterion exchange depends on the sensitivity of the biological assay being used.

Table 3: Properties of Common Peptide Counterions

CounterionChemical FormulaTypical Source in Peptide SynthesisPotential Biological Impact
Trifluoroacetate CF₃COO⁻ Cleavage and purification steps in SPPSCan influence cell growth and other biological assays. genscript.com
AcetateCH₃COO⁻Can be exchanged for TFA post-synthesisGenerally considered more biologically inert than TFA.
HydrochlorideCl⁻Can be exchanged for TFA post-synthesisAlso considered a more biologically compatible counterion.

Advanced Analytical Methodologies for Jag 1, Scrambled Trifluoroacetate Research

Chromatographic Techniques for Purity Assessment and Quantification of "JAG-1, scrambled trifluoroacetate"

Chromatographic methods are fundamental in the analysis of "JAG-1, scrambled trifluoroacetate (B77799)," providing critical information on its purity and concentration. These techniques separate the target peptide from impurities and by-products of the synthesis process.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of "this compound." The development of a robust HPLC method is crucial for resolving the scrambled peptide from closely related impurities, such as deletion sequences or incompletely deprotected peptides. A typical reversed-phase HPLC (RP-HPLC) method involves a C18 stationary phase and a mobile phase gradient consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The TFA serves to sharpen the peptide peak and improve resolution.

Method development for "this compound" would involve optimizing several parameters to achieve baseline separation of all components. These parameters include the gradient slope, flow rate, column temperature, and the wavelength for UV detection, which is typically 214 nm or 280 nm for peptides.

Table 1: Illustrative HPLC Method Parameters for "this compound" Purity Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 214 nm
Injection Volume 20 µL

During peptide synthesis, racemization of individual amino acids can occur, leading to the formation of diastereomeric impurities. These stereoisomers can be difficult to separate using standard RP-HPLC. Chiral chromatography is specifically employed to resolve enantiomers and diastereomers of "this compound." This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, allowing for their separation. The application of chiral chromatography is a critical quality control step to ensure the stereochemical integrity of the scrambled peptide.

Mass Spectrometry Approaches for Structural Elucidation and Quantification of "this compound"

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of "this compound." It provides precise molecular weight information and sequence verification.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of peptides like "this compound." In ESI-MS, the peptide is ionized directly from a solution, typically the eluent from an HPLC system, producing multiply charged ions. The resulting mass spectrum displays a series of peaks, each corresponding to the peptide with a different number of charges. Deconvolution of this spectrum yields the accurate molecular weight of the peptide. This technique is highly sensitive and provides a rapid confirmation of the identity of "this compound."

Table 2: Representative ESI-MS Data for "this compound"

Observed m/zCharge State (z)Calculated Mass (Da)
950.4532848.35
712.8442847.36
570.0752845.35
Deconvoluted Mass ~2847 Da

To confirm the amino acid sequence of "this compound," tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific precursor ion of the peptide, identified in the initial MS scan, is selected and fragmented. This fragmentation typically occurs along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue. By analyzing the fragmentation pattern, the amino acid sequence of the scrambled peptide can be unequivocally determined, confirming that it differs from the native JAG-1 sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of "this compound"

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of "this compound" in solution. While scrambled peptides are often designed to lack a defined secondary structure, NMR can confirm this lack of conformation or identify any residual structural propensities.

Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly informative. TOCSY experiments are used to identify the spin systems of the individual amino acid residues, while NOESY provides information about through-space proximities between protons that are close in the 3D structure. For a truly scrambled and unstructured peptide like "this compound," the NOESY spectrum is expected to show a limited number of cross-peaks, primarily between adjacent residues, confirming a random coil conformation. This is in contrast to a folded peptide, which would display a rich network of long-range NOEs.

Table 3: Common NMR Experiments for "this compound" Conformational Analysis

NMR ExperimentInformation Obtained
1D ¹H NMR General assessment of sample purity and folding state.
2D TOCSY Identification of amino acid spin systems.
2D NOESY Detection of through-space proton-proton proximities to assess secondary structure.
¹H-¹⁵N HSQC (Requires ¹⁵N labeling) Provides a fingerprint of the peptide, with one peak per residue, sensitive to the chemical environment.

1D and 2D NMR Techniques for "this compound"

While specific NMR spectral data for this compound are not extensively published, the application of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is a standard and powerful method for the characterization of peptides. For a scrambled peptide like scJag-1, NMR would be employed to confirm its amino acid composition and the randomness of its sequence, which would differentiate it from the structured, active JAG-1 peptide.

1D NMR (¹H): A proton NMR spectrum of scJag-1 would be expected to show a complex series of overlapping signals, characteristic of a disordered peptide. The dispersion of amide and alpha-proton signals would be narrow compared to a folded peptide, indicating a lack of stable secondary structure.

2D NMR (COSY, TOCSY, NOESY): These techniques would be used to assign specific proton resonances to individual amino acids in the scrambled sequence.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would help in identifying the spin systems of the amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical in confirming the lack of a defined three-dimensional structure. For a scrambled, unfolded peptide, one would expect to see few, if any, medium- or long-range NOEs, which are indicative of specific spatial proximities between protons and define secondary and tertiary structures.

The primary outcome of NMR analysis on this compound would be to confirm its identity and, most importantly, its lack of a defined structure, which is its key feature as a negative control.

Dynamic NMR Studies of "this compound"

Dynamic NMR (DNMR) studies investigate the conformational flexibility and dynamics of molecules. For this compound, DNMR would be employed to quantitatively demonstrate its high degree of conformational freedom, in contrast to a potentially more rigid active peptide.

Techniques such as temperature-dependent NMR and relaxation measurements would reveal:

Conformational Averaging: The scrambled peptide is expected to exist as a population of rapidly interconverting conformers. DNMR can provide information on the rates of this exchange.

Lack of Stable Hydrogen Bonds: The temperature coefficients of the amide proton chemical shifts would likely be large and uniform, indicating that these protons are solvent-exposed and not involved in stable intramolecular hydrogen bonds, which would be a hallmark of a folded structure.

These studies would provide robust evidence that the scrambled peptide does not adopt a stable, biologically active conformation.

Spectroscopic and Spectrometric Methods for "this compound" Characterization

A variety of spectroscopic and spectrometric methods are essential for the full characterization of synthetic peptides like this compound.

PropertyTypical Value/ObservationMethod
Molecular FormulaC₉₅H₁₂₈F₃N₂₅O₂₈S₃Mass Spectrometry
Molecular Weight~2221.37 g/molMass Spectrometry
Purity>95%High-Performance Liquid Chromatography (HPLC)

Data sourced from vendor information for a scrambled peptide of JAG-1(188-204) with trifluoroacetate counterion. genscript.comchemscene.combioscience.co.uk

Circular Dichroism (CD) Spectroscopy for Secondary Structure of "this compound"

Circular Dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of peptides and proteins in solution. nih.gov For this compound, CD spectroscopy is used to confirm its intended lack of a defined secondary structure, such as an α-helix or β-sheet.

In a typical experiment, the CD spectrum of the scrambled peptide is recorded in an aqueous buffer. The expected result for a disordered or random coil peptide is a spectrum characterized by a single strong negative band (minimum) at approximately 197 nm. researchgate.net This is in stark contrast to peptides with significant helical content, which show characteristic positive and negative bands at different wavelengths (a maximum around 192 nm and minima at ~208 and ~222 nm). researchgate.net

To further probe for any propensity to form a structure under different environmental conditions, CD spectra can be recorded in the presence of membrane-mimicking solvents like trifluoroethanol (TFE). researchgate.netnih.gov While the active JAG-1 peptide might show an increase in helical structure in TFE, the scrambled control would ideally remain largely unstructured, although some tendency towards helical formation can be induced in many peptides by TFE. researchgate.net A comparative study showing a significantly lower helical propensity for the scrambled peptide versus the active peptide would be a critical control.

ConditionExpected CD Signal for this compoundInterpretation
Aqueous Buffer (pH 7.4)Strong minimum around 197 nmRandom coil / Unstructured
Increasing concentrations of TFEPotential slight shift towards helical characteristics (minima at ~208/222 nm), but significantly less than a structured peptide.Low propensity for stable secondary structure formation.

Based on typical results for scrambled control peptides. researchgate.net

UV-Vis Spectroscopy for Concentration Determination and Interaction Studies of "this compound"

UV-Vis spectroscopy is a fundamental and accessible technique used for routine analysis of peptides. springernature.com

Concentration Determination: The concentration of a solution of this compound can be accurately determined by measuring its absorbance at 280 nm (A₂₈₀). This absorbance is primarily due to the aromatic side chains of tyrosine (Tyr) and tryptophan (Trp) residues. The Beer-Lambert law (A = εcl) is applied, where 'A' is the absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the path length. The molar extinction coefficient for the peptide can be calculated based on its amino acid composition. For instance, the scrambled peptide of JAG-1(188-204) contains tyrosine residues that would allow for concentration determination via this method. genscript.com

Interaction Studies: While the primary purpose of a scrambled peptide is to be non-interactive, UV-Vis spectroscopy can be used to confirm this. For example, if the active JAG-1 peptide is known to interact with a specific partner molecule, leading to a change in the UV-Vis spectrum (e.g., a shift in the absorbance maximum or a change in intensity), the scrambled peptide should not induce a similar change under the same conditions. This provides further evidence of its suitability as a negative control.

Stability and Degradation Kinetics of Jag 1, Scrambled Trifluoroacetate

Intrinsic Stability Studies of "JAG-1, scrambled trifluoroacetate"

Forced degradation studies are a cornerstone in evaluating the intrinsic stability of peptide-based compounds, providing insights into their degradation pathways under various stress conditions. acetherapeutics.com While no such studies have been published for "JAG-1, scrambled trifluoroacetate (B77799)," a general framework for its potential degradation can be proposed.

Peptides are susceptible to several chemical degradation reactions, primarily hydrolysis and oxidation.

Hydrolysis: This involves the cleavage of peptide bonds, leading to the fragmentation of the peptide chain. The rate of hydrolysis is significantly influenced by pH and temperature. Specific amino acid residues are more prone to hydrolysis, particularly aspartic acid (Asp).

Oxidation: Amino acids such as methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) are susceptible to oxidation. The presence of a free thiol group in cysteine, for instance, can lead to the formation of disulfide-linked dimers or oligomers, a process that is often pH-dependent.

Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge into the peptide and can alter its structure and function.

Illustrative Degradation Profile:

The following table, while not based on direct experimental data for "this compound," illustrates the types of degradation products that could be expected from a peptide with a similar complex structure under forced degradation conditions.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic (e.g., 0.1 M HCl)Hydrolysis of peptide bonds, particularly at Asp residuesPeptide fragments
Basic (e.g., 0.1 M NaOH)Deamidation of Asn and Gln residues, some hydrolysisDeamidated peptides, peptide fragments
Oxidative (e.g., 3% H₂O₂)Oxidation of susceptible amino acids (Met, Cys, etc.)Oxidized peptide variants (e.g., methionine sulfoxide)

In a biological context, peptides are subject to degradation by proteases and peptidases. As a scrambled peptide, "this compound" would be expected to be susceptible to enzymatic cleavage. The rate and sites of cleavage would depend on the specific proteases present and the recognition sequences within the scrambled peptide's amino acid chain.

Influence of Environmental Factors on "this compound" Stability

The stability of peptides is critically dependent on environmental conditions.

The pH of a solution can significantly impact the rate of various degradation reactions. Generally, peptide degradation is minimized at a pH range of 4 to 6. Extreme pH values, both acidic and alkaline, can accelerate hydrolysis and other degradation pathways.

Representative pH Stability Data:

This table provides a hypothetical representation of how the stability of a peptide like "this compound" might vary with pH over a 30-day period at 25°C.

pHRemaining Peptide (%)Major Degradation Products
2.085Hydrolysis fragments
4.095Minimal degradation
7.490Deamidated products, some hydrolysis
9.080Deamidated products, hydrolysis fragments

Temperature: Elevated temperatures accelerate most chemical degradation reactions. For long-term storage, lyophilized peptides are typically kept at -20°C or -80°C. sb-peptide.com In solution, degradation is more rapid, and storage at low temperatures is crucial to maintain integrity. Repeated freeze-thaw cycles should also be avoided as they can lead to peptide aggregation and degradation.

Light: Exposure to light, particularly UV light, can cause photodegradation of certain amino acids, such as tryptophan and tyrosine, leading to loss of activity and the formation of degradation products. Therefore, peptides should be protected from light. sb-peptide.com

Identification and Quantification of Degradation Products of "this compound"

The identification and quantification of degradation products are essential for understanding the stability of a peptide. This is typically achieved using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for separating the parent peptide from its degradation products. By monitoring the peak area of the parent peptide over time, the rate of degradation can be determined.

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to identify the molecular weights of the degradation products. This information is crucial for elucidating the degradation pathways.

Computational and Theoretical Investigations of Jag 1, Scrambled Trifluoroacetate

Molecular Docking and Dynamics Simulations of "JAG-1, scrambled trifluoroacetate"

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational structural biology. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of molecules over time, revealing conformational changes and interaction stabilities.

Ligand-receptor interaction modeling aims to predict and analyze the binding of a molecule (ligand) to its biological target (receptor). For "JAG-1, scrambled trifluoroacetate (B77799)," a theoretical docking study would likely involve a receptor for the active Jagged-1 protein, such as the Notch receptor. nih.govwikipedia.org The primary goal of such a study would be to demonstrate that the scrambled peptide does not form the specific, high-affinity interactions that characterize the binding of the active Jagged-1 peptide.

A hypothetical docking simulation would place the scrambled peptide into the binding site of a Notch receptor. The results would be evaluated based on the predicted binding energy and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). It would be expected that the scrambled peptide would show a significantly weaker binding affinity and a lack of key interactions compared to the native Jagged-1 peptide.

Table 1: Hypothetical Molecular Docking Results of Peptides with Notch Receptor This table illustrates potential outcomes from a comparative docking study. The values are not based on experimental data.

Compound Predicted Binding Energy (kcal/mol) Key Hydrogen Bonds Formed
Active JAG-1 Peptide -12.5 5

| This compound | -5.2 | 1 |

Conformational ensemble analysis, typically performed using molecular dynamics simulations, explores the range of three-dimensional shapes a molecule can adopt in a specific environment (e.g., in water). A peptide's function is often linked to its ability to adopt a particular conformation.

For "this compound," an MD simulation would reveal its structural flexibility and dominant conformations in solution. Unlike a biologically active peptide that might favor a specific structure to fit into a receptor, a scrambled peptide would be expected to exhibit a more random and flexible conformational landscape. The analysis would involve clustering the simulation trajectory to identify the most populated conformational families. This would computationally support its characterization as a disordered or randomly structured peptide, consistent with its role as a negative control.

Table 2: Illustrative Conformational Cluster Analysis of "this compound" from a Hypothetical MD Simulation This table shows a sample output from a conformational clustering analysis. The data is for illustrative purposes only.

Cluster Rank Population (%) Representative Structure Description Average Radius of Gyration (Å)
1 25 Extended Coil 15.2
2 18 Collapsed Globule 11.5
3 12 Hairpin-like Turn 13.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound" Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov A mathematical model is developed to predict the activity of new, unsynthesized analogs.

This methodology is not applicable to "this compound" in a conventional sense because, as a negative control, it is designed to be inactive, and a series of analogs would not typically be created. However, if one were to theoretically synthesize analogs with minor changes to the scrambled sequence, a QSAR model could be developed to predict a property other than specific receptor binding, such as aqueous solubility or general cytotoxicity. The model would correlate calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) of the analogs with their measured property.

Table 3: Example of a Hypothetical QSAR Model for a Peptide Property This table illustrates the format of a QSAR model and its statistical validation parameters. It is purely exemplary.

Property Modeled QSAR Equation

In Silico Prediction of "this compound" Pharmacokinetic Properties

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov These predictions are valuable for assessing the drug-likeness of a compound early in the discovery process. nih.gov For a peptide like "this compound," these predictions would generally indicate poor oral bioavailability and rapid clearance, which are common characteristics of peptides. The trifluoroacetate salt form may influence physical properties like solubility. targetmol.com

Predictions would be based on its chemical structure (Molecular Formula: C₉₅H₁₂₈F₃N₂₅O₂₈S₃). chemscene.com Computational models would estimate properties like water solubility, potential for membrane permeability, and susceptibility to enzymatic degradation.

Table 4: Theoretically Predicted Pharmacokinetic Properties of "this compound" This table contains properties estimated from general computational models for peptides and does not represent measured data.

ADMET Property Predicted Value/Classification Method/Basis of Prediction
Aqueous Solubility (logS) Moderate Based on high number of polar groups
GI Absorption Low High molecular weight, low membrane permeability
Blood-Brain Barrier Permeation No High polar surface area
Plasma Protein Binding Low to Moderate Peptide-specific prediction algorithms

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
Jagged-1

Interdisciplinary Research Perspectives on Jag 1, Scrambled Trifluoroacetate

Integration of "JAG-1, scrambled trifluoroacetate" into Advanced Delivery Systems Research

The development of advanced delivery systems for therapeutic and research agents is a rapidly evolving field. For ligands like JAG-1, which act on cell surface receptors, the method of presentation is crucial for activity. Research has shown that delivering soluble JAG-1 can paradoxically inhibit Notch signaling, whereas immobilizing the ligand promotes the necessary receptor cleavage and pathway activation. nih.gov This has led to the exploration of various delivery platforms to mimic the natural, cell-bound presentation of JAG-1.

Advanced delivery systems for JAG-1 have included its immobilization on various biomaterials. For instance, studies have utilized fibrinogen microspheres and protein G-coated dynabeads to present JAG-1 in a manner that effectively activates Notch signaling. nih.gov In a different approach, gold nanoparticles have been functionalized with JAG-1 peptides to create nanocarriers for targeted Notch pathway activation. nih.gov

In all such research, "this compound" plays a pivotal role as a negative control. By integrating the scrambled peptide into identical delivery systems, researchers can confirm that the observed cellular responses—such as differentiation or proliferation—are a direct result of specific JAG-1-Notch interaction and not due to the delivery vehicle itself or non-specific peptide interactions. For example, in a study investigating the role of Jagged-1 in bone regeneration, hydrogels were functionalized with either the active Jagged-1 mimetic peptide or a scrambled version. The results demonstrated that only the hydrogels with the correctly sequenced peptide could activate the Notch signaling pathway and enhance the mechanotransduction and osteogenesis of mesenchymal stem cells. acs.org

Table 1: Examples of Advanced Delivery Systems for Jagged-1 and the Role of Scrambled Control

Delivery SystemActive LigandScrambled ControlPurpose of Control
Fibrinogen MicrospheresImmobilized JAG-1Immobilized JAG-1, scrambledTo confirm that observed cellular differentiation is due to specific JAG-1 signaling and not the microsphere material. nih.gov
Gold NanoparticlesConjugated JAG-1 PeptideConjugated JAG-1, scrambled peptideTo validate that Notch pathway activation is a result of the specific peptide sequence and not the nanoparticle carrier. nih.gov
Porous Hyaluronic Acid HydrogelsConjugated Jagged-1 Mimetic LigandConjugated Scrambled JAG-1 (SCR-JAG-1)To ensure that enhanced osteogenesis and angiogenesis are specifically induced by the Jagged-1 ligand and not by the hydrogel or non-specific peptide presence. acs.org
DynabeadsImmobilized JAG-1Immobilized JAG-1, scrambledTo verify that the activation of the NOTCH canonical pathway and subsequent osteogenic potential is a direct consequence of specific JAG-1 binding. nih.gov

Proteomic and Metabolomic Profiling in the Presence of "this compound"

Proteomics and metabolomics are powerful tools for obtaining a global view of cellular changes in response to a specific stimulus. In the context of Notch signaling, activation by JAG-1 is known to trigger widespread changes in protein expression and metabolic activity. For example, JAG-1-induced Notch signaling has been shown to drive the proliferation of multiple myeloma cells and is implicated in the regulation of genes involved in flavonoid biosynthesis. researchgate.netnih.gov Furthermore, studies have shown that the Jagged1/Notch pathway can influence the expression of vascular endothelial growth factor (VEGF), a key angiogenic factor. nih.gov

When conducting proteomic or metabolomic analyses to identify the downstream effects of JAG-1 signaling, "this compound" is an indispensable control. By comparing the proteomic and metabolomic profiles of cells treated with active JAG-1 to those treated with the scrambled peptide, researchers can filter out non-specific changes and identify with high confidence the proteins and metabolites that are specifically regulated by JAG-1-mediated Notch activation.

For instance, if a quantitative proteomic study reveals the upregulation of a set of proteins in response to JAG-1 treatment, a parallel experiment with the scrambled peptide is necessary. If these proteins are not upregulated in the scrambled peptide-treated cells, it provides strong evidence that their expression is dependent on specific Notch signaling. This comparative approach is crucial for building accurate models of the signaling cascade and for identifying potential biomarkers or therapeutic targets. While direct studies detailing the proteomic and metabolomic profiles in the presence of "this compound" are not abundant, its use as a negative control is a standard and critical component of such research designs.

Potential Research Applications of "this compound" as a Biochemical Probe

While "this compound" is not a probe in the traditional sense of having an active function, its utility as a control is fundamental to the use of the active JAG-1 peptide as a biochemical probe. The active JAG-1 peptide is used to probe the intricacies of the Notch signaling pathway, such as its role in mechanotransduction and cell fate decisions. eurogentec.comresearchgate.net

The specificity of any biochemical probe is paramount. In this regard, the scrambled peptide serves as a "null probe." Its application alongside the active JAG-1 peptide allows researchers to validate that the observed effects are not artifacts. For example, a study demonstrated that pretreatment of human pulmonary arterial smooth muscle cells with the active JAG-1 peptide enhanced store-operated Ca2+ entry, while the scrambled JAG-1 peptide had no such effect, confirming the specificity of the Jagged-1-Notch interaction in this process. medchemexpress.com

The use of the scrambled peptide is also critical in studies investigating the non-canonical functions of Jagged1. For example, recent research has suggested that Jagged1 can act as a mechanotransducer in endothelial cells, independent of the canonical Notch pathway. researchgate.netbiorxiv.org In such studies, demonstrating that the scrambled peptide does not elicit the same response is crucial for attributing this mechanosensory function specifically to the Jagged1 protein.

Table 2: Research Applications of JAG-1 Peptide and the Essential Role of the Scrambled Control

Research AreaApplication of Active JAG-1 Peptide (The Probe)Role of "this compound" (The Control)
Cell Fate Determination To induce maturation of human keratinocytes and dendritic cells. medchemexpress.comTo confirm that cell maturation is a direct result of Notch activation by the specific JAG-1 sequence.
Calcium Signaling To investigate the enhancement of store-operated Ca2+ entry in smooth muscle cells. medchemexpress.comTo demonstrate that the observed changes in calcium influx are not a non-specific effect of peptide treatment. medchemexpress.com
Mechanotransduction To probe the role of Jagged1 in sensing and responding to fluid shear stress in endothelial cells. researchgate.netbiorxiv.orgTo ensure that the observed mechanosignaling is specifically mediated by Jagged1 and not a general response to peptide presence.
Tumor Biology To study the proliferation and survival of cancer cells, such as in multiple myeloma and adrenocortical carcinoma. researchgate.netnih.govTo verify that the observed effects on cancer cell proliferation are due to specific Jagged1-Notch signaling and not other factors.

Challenges and Future Directions in Jag 1, Scrambled Trifluoroacetate Research

Unresolved Questions in "JAG-1, scrambled trifluoroacetate" Mechanistic Understanding

The foundational assumption for using "this compound" is that its randomized amino acid sequence renders it biologically inert, thus providing a baseline for comparison against the effects of the active Jagged-1 peptide. bioscience.co.uk While this holds true in many experimental contexts, several unresolved questions remain regarding its complete mechanistic neutrality.

The primary unresolved question is the potential for off-target effects. While designed to be non-functional, the possibility that a scrambled peptide can interact with cellular components in an unanticipated manner cannot be entirely dismissed. Research into other control molecules, such as scrambled siRNAs used in studies of Jagged1 signaling, has highlighted the importance of verifying the absence of off-target effects. nih.gov The complex cellular environment contains a vast array of proteins and other molecules, and the potential for low-affinity, non-specific binding of the scrambled peptide exists. Such interactions, though not related to the Notch pathway, could potentially elicit subtle cellular responses that are mistakenly attributed to the baseline state.

Another area of inquiry is the precise methodology for designing an optimal scrambled control. The process of scrambling a peptide sequence can be done in numerous ways, and the method chosen can influence the resulting peptide's physicochemical properties. proteogenix.sciencegenscript.com An algorithm employing a Boltzmann Factor scoring function has been utilized to rearrange native peptide sequences to generate non-functional, biocompatible scrambled peptide controls. researchgate.net This "wise shuffling" aims to create a sequence that is truly devoid of biological activity by considering factors like the hydropathy of amino acids. researchgate.net The question remains whether a universally "perfect" scrambled control is attainable, or if the ideal scrambled sequence is context-dependent, varying with the specific biological system under investigation.

Furthermore, the long-term effects of administering scrambled peptides, even as controls, are not fully understood, particularly in in-vivo models. While short-term studies may show no discernible activity, prolonged exposure could lead to unforeseen consequences, such as immune responses or metabolic changes. These unresolved questions underscore the need for ongoing vigilance and rigorous validation when using "this compound" and other scrambled peptides in research.

Innovations in Synthetic Accessibility and Purity of "this compound"

The synthesis of any peptide, including "JAG-1, scrambled trifluoroacetate (B77799)," is a complex process with its own set of challenges and recent innovations. The goal is to produce a high-purity product that is free from contaminants that could interfere with experimental results.

Challenges in Synthesis and Purity:

ChallengeDescription
Sequence Complexity The random sequence of a scrambled peptide can sometimes lead to difficulties in synthesis, such as the aggregation of hydrophobic amino acids or the formation of secondary structures that hinder the coupling process.
High Purity Requirements To be a reliable negative control, "this compound" must have a very high purity, with one supplier noting a purity of 99.52%. chemscene.com Achieving this requires sophisticated purification techniques, typically high-performance liquid chromatography (HPLC), to remove deletion sequences, truncated peptides, and other impurities. proteogenix.science
Trifluoroacetate (TFA) Counterion The trifluoroacetate counterion, a remnant of the HPLC purification process, can have its own biological effects. It is crucial to consider and control for the potential effects of TFA in experimental designs.

Innovations in Synthesis and Purification:

Recent years have seen significant advancements in peptide synthesis and purification technologies that enhance the accessibility and quality of compounds like "this compound."

Solid-Phase Peptide Synthesis (SPPS): This remains the dominant method for peptide synthesis. Innovations in SPPS include the development of new resins and coupling reagents that improve efficiency and reduce side reactions. creative-peptides.com

Liquid-Phase Peptide Synthesis (LPPS): For larger-scale synthesis, LPPS offers advantages in terms of scalability and purification.

Automated Synthesis: The automation of peptide synthesizers has significantly increased the speed and reliability of producing custom peptides, including scrambled controls. creative-peptides.com

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthesis methods that use less hazardous solvents and reagents.

Advanced Purification Techniques: Improvements in HPLC column technology and solvent systems allow for higher resolution separations and the isolation of peptides with exceptional purity. proteogenix.science

Innovative Coupling Methodologies: Some companies have developed proprietary technologies, such as performing synthesis at elevated temperatures with novel coupling cocktails, to increase yields and reduce reaction times and racemization. spacepeptides.com

Emerging Research Avenues for "this compound"

While the primary role of "this compound" is as a negative control, emerging trends in peptide research suggest potential new avenues for its use.

One emerging area is the use of scrambled peptide libraries for sequence optimization and the discovery of new bioactive peptides. proteogenix.sciencegenscript.com By creating a diverse pool of peptides with the same amino acid composition but different sequences, researchers can screen for unexpected activities or identify sequences with novel functions. genscript.com While "this compound" is a single sequence, it could be part of a larger library of scrambled Jagged-1 peptides used in such screening assays.

Another potential research avenue is to use "this compound" to study the non-specific interactions of peptides with cells and tissues. Understanding how a seemingly inert peptide behaves in a biological system—its cellular uptake, distribution, and degradation—can provide valuable information for the design of peptide-based drugs and delivery systems. This is particularly relevant for the development of cell-penetrating peptides, where understanding non-specific interactions is crucial. nih.gov

Furthermore, in the context of the Notch signaling pathway, the use of "this compound" could be expanded to investigate the role of peptide charge and hydrophobicity in non-specific signaling events. By comparing the effects of the scrambled peptide with the active Jagged-1 peptide and other control peptides, researchers could gain a more nuanced understanding of the factors that contribute to specific ligand-receptor interactions.

Finally, as our understanding of the "dark proteome" and the functions of non-globular proteins grows, there may be new interest in the potential, albeit unlikely, for scrambled peptides to have subtle, previously unappreciated biological roles. While speculative, this represents a frontier in peptide science where even control molecules could yield unexpected insights.

Q & A

Q. What is the primary role of JAG-1, scrambled trifluoroacetate in experimental studies?

this compound (scJag-1) serves as a negative control to validate the specificity of biological responses attributed to the active JAG-1 peptide. It retains the same amino acid composition as the active fragment but with a randomized sequence, ensuring no Notch signaling activation. This allows researchers to distinguish sequence-specific effects from non-specific interactions (e.g., solvent or salt artifacts). For example, in keratinocyte stratification assays, scJag-1 should not induce loricrin expression or NF-κB activation, unlike the active JAG-1 fragment .

Q. How should researchers design experiments to validate scJag-1 as a negative control?

  • Parallel Testing : Include both scJag-1 and the active JAG-1 fragment in the same experimental setup (e.g., cell culture with elevated calcium concentrations).
  • Dose-Response Curves : Compare dose-dependent effects; scJag-1 should show no biological activity even at high concentrations.
  • Analytical Validation : Use mass spectrometry (MS) or HPLC to confirm the scrambled sequence and rule out residual active peptide contamination .

Q. What methods ensure the purity and stability of scJag-1 trifluoroacetate during storage?

  • Storage Conditions : Lyophilized scJag-1 should be stored at -20°C in airtight containers to prevent trifluoroacetate (TFA) degradation.
  • Purity Assessment : Employ ion chromatography (IC) to quantify trace acetate, chloride, or residual TFA ions (<1% impurity threshold). For example, IC retention times for TFA (3.1 min) and acetate (4.2 min) can distinguish contaminants .

Advanced Research Questions

Q. How can researchers resolve discrepancies between scJag-1 and expected negative control behavior?

If scJag-1 exhibits unexpected activity:

  • Sequence Integrity Check : Use tandem MS to confirm the scrambled sequence and detect unintended post-synthetic modifications (e.g., oxidation of cysteine residues).
  • Batch Variability : Compare results across multiple synthesis batches; inconsistencies may arise from incomplete scrambling or residual active fragments .
  • Solvent Artifacts : Test trifluoroacetate-free scJag-1 (e.g., via HCl counterion exchange) to rule out TFA-mediated cytotoxicity .

Q. What advanced techniques characterize the structural randomness of scJag-1?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^{1}\text{H}-NMR spectra to confirm the absence of ordered secondary structures (e.g., α-helices or β-sheets). Scrambled peptides typically show broad, unresolved peaks due to conformational heterogeneity.
  • Isotopic Scrambling Studies : Analogous to 14C^{14}\text{C}-labeling in trifluoroacetolysis experiments, isotopic tracing can validate sequence randomness. For example, uniform 13C^{13}\text{C}-labeling of amino acids should show no positional bias in scJag-1 .

Q. How can researchers optimize synthesis protocols for scJag-1 trifluoroacetate?

  • Solid-Phase Peptide Synthesis (SPPS) : Use low-loading resins (0.2 mmol/g) to minimize intermolecular aggregation during scrambling.
  • Cleavage Conditions : Adjust TFA/water/triisopropylsilane ratios (e.g., 95:2.5:2.5) to reduce side reactions (e.g., aspartimide formation).
  • Post-Synthesis Analysis : Pair reverse-phase HPLC with electrospray ionization MS (RP-HPLC-ESI-MS) to monitor deprotection efficiency and sequence randomness .

Data Interpretation and Contradictions

Q. How should researchers address conflicting data when scJag-1 shows partial activity?

  • Assay Sensitivity : Validate assay specificity using knockout models (e.g., Notch receptor-deficient cells).
  • Cross-Reactivity Screening : Test scJag-1 against unrelated pathways (e.g., Wnt/β-catenin) to rule out off-target effects.
  • Statistical Rigor : Replicate experiments with independent scJag-1 batches and blinded analysis to reduce bias .

Q. What analytical workflows quantify trifluoroacetate counterion stability in scJag-1?

  • Thermogravimetric Analysis (TGA) : Measure TFA loss during heating (e.g., 25–300°C at 10°C/min) to assess counterion binding strength.
  • NMR Quantification : Integrate 19F^{19}\text{F}-NMR peaks (δ = -75 ppm for TFA) to determine molar ratios of TFA-to-peptide .

Methodological Best Practices

  • Negative Control Validation : Always include scJag-1 in dose-response and time-course experiments to establish baseline noise levels.
  • Documentation : Record synthesis batch numbers, storage conditions, and analytical certificates (e.g., >95% purity via HPLC) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.